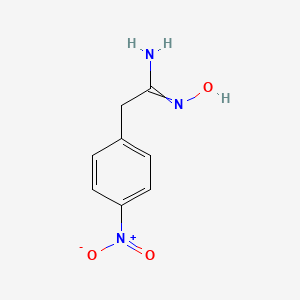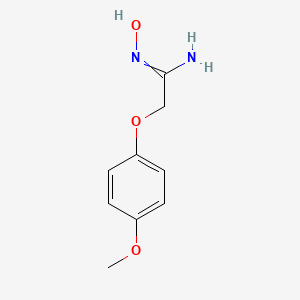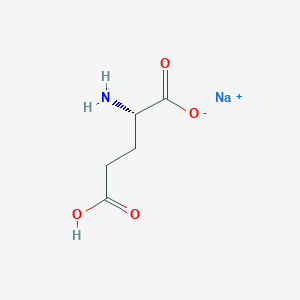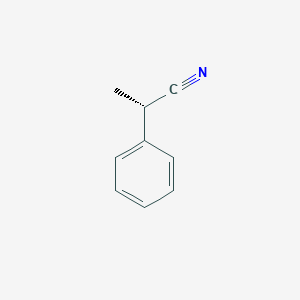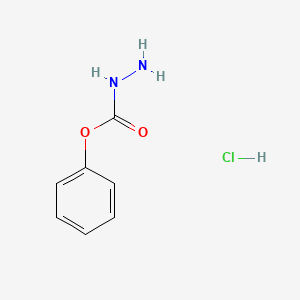
Phenyl carbazate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl carbazate hydrochloride is an organic compound belonging to the carbamate family. Carbamates are characterized by the presence of a carbamate group, which is a functional group with the general formula R2NC(O)OR. This compound is a derivative of carbamic acid and is known for its applications in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Phenyl carbazate hydrochloride can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with hydrazine hydrate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically proceeds under mild conditions and can be carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the controlled addition of phenyl isocyanate to hydrazine hydrate, followed by the introduction of hydrochloric acid. The reaction mixture is then purified through crystallization or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions: Phenyl carbazate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbazate derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.
Major Products:
Oxidation: Phenyl carbazate derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted carbazates.
科学的研究の応用
Phenyl carbazate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and urea derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound is utilized in the development of drugs, especially those targeting enzymes and receptors.
Industry: It is employed in the production of polymers, coatings, and adhesives due to its reactivity and stability.
作用機序
The mechanism of action of phenyl carbazate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is often facilitated by hydrogen bonding and electrostatic interactions between the carbamate group and the target molecule.
類似化合物との比較
Phenyl carbazate hydrochloride can be compared with other carbamate compounds, such as:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative.
Methyl carbamate: Commonly used in the production of pesticides and herbicides.
Butyl carbamate: Utilized in the manufacture of plastics and coatings.
Uniqueness: this compound stands out due to its phenyl group, which imparts unique reactivity and stability compared to other carbamates. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry applications.
特性
IUPAC Name |
phenyl N-aminocarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-9-7(10)11-6-4-2-1-3-5-6;/h1-5H,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZOQVSAMAXOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


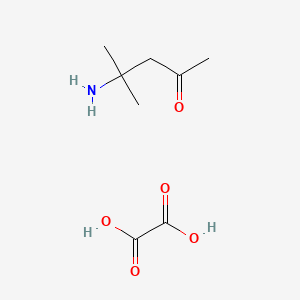
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide](/img/structure/B7771456.png)
